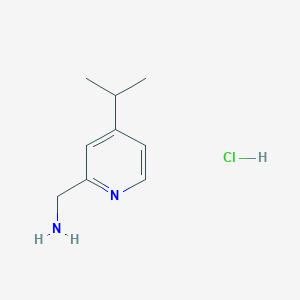![molecular formula C8H6FNO B13669252 4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
4-Fluoro-3-methylbenzo[c]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to enhance scalability and efficiency .
化学反应分析
Types of Reactions: 4-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Reduction: This reaction can be used to modify the electronic properties of the compound, making it more suitable for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or alkylated isoxazoles .
科学研究应用
4-Fluoro-3-methylbenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
相似化合物的比较
4-Fluoro-3-methylbenzo[c]isoxazole can be compared with other isoxazole derivatives, such as:
3-Methylisoxazole: Similar in structure but lacks the fluorine substituent, which can significantly alter its reactivity and biological activity.
4-Fluoroisoxazole:
5-Methylisoxazole: The position of the methyl group can influence the compound’s reactivity and interactions with biological targets
The unique combination of the fluorine and methyl groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H6FNO |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
4-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)10-11-5/h2-4H,1H3 |
InChI 键 |
VOMVWDNDDMFZIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NO1)C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



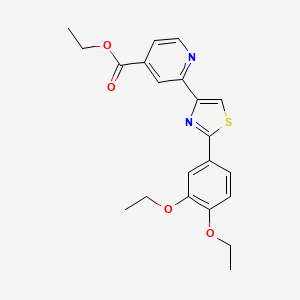

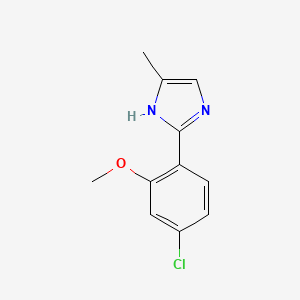
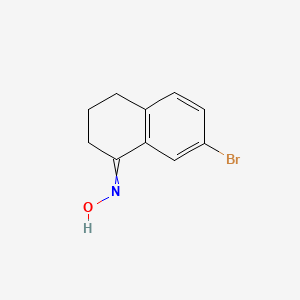
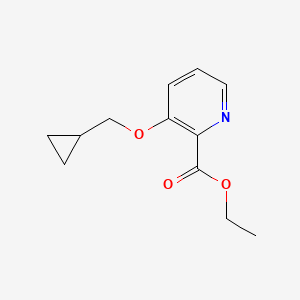

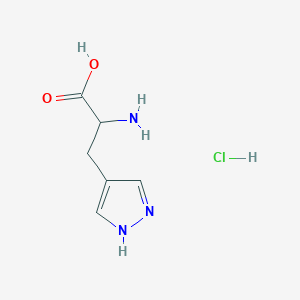

![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)


